molecular formula C20H25NO6 B14957576 6-{[3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]amino}hexanoic acid

6-{[3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]amino}hexanoic acid

Cat. No.: B14957576
M. Wt: 375.4 g/mol
InChI Key: RQFNAYWPMHJGMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-{[3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]amino}hexanoic acid is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a chromen-2-one core, which is a benzopyran structure fused with a lactone ring. The compound also contains a hexanoic acid moiety linked through an amide bond to a propanoyl group attached to the chromen-2-one core. This unique structure imparts various chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]amino}hexanoic acid typically involves multiple steps. One common synthetic route starts with the preparation of the chromen-2-one core, which can be achieved through the Pechmann condensation reaction. This involves the reaction of a phenol derivative with a β-keto ester in the presence of an acid catalyst. The resulting chromen-2-one derivative is then subjected to further functionalization to introduce the propanoyl group and the hexanoic acid moiety.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, solvents, and purification techniques. The process may also be scaled up to accommodate large-scale production requirements.

Chemical Reactions Analysis

Types of Reactions

6-{[3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]amino}hexanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the chromen-2-one core can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl groups in the chromen-2-one core and the propanoyl group can be reduced to alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a chromen-2-one derivative with a ketone or aldehyde functional group.

Scientific Research Applications

6-{[3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]amino}hexanoic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antioxidant, antimicrobial, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or antiviral agent.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-{[3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]amino}hexanoic acid involves its interaction with various molecular targets and pathways. The compound’s hydroxyl and carbonyl groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The chromen-2-one core may also interact with enzymes and receptors, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    7-Hydroxy-4-methylcoumarin: A simpler chromen-2-one derivative with similar biological activities.

    Warfarin: A well-known anticoagulant that also contains a chromen-2-one core.

    Dicoumarol: Another anticoagulant with a similar structure.

Uniqueness

6-{[3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]amino}hexanoic acid is unique due to its specific combination of functional groups and the presence of the hexanoic acid moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H25NO6

Molecular Weight

375.4 g/mol

IUPAC Name

6-[3-(7-hydroxy-4,8-dimethyl-2-oxochromen-3-yl)propanoylamino]hexanoic acid

InChI

InChI=1S/C20H25NO6/c1-12-14-7-9-16(22)13(2)19(14)27-20(26)15(12)8-10-17(23)21-11-5-3-4-6-18(24)25/h7,9,22H,3-6,8,10-11H2,1-2H3,(H,21,23)(H,24,25)

InChI Key

RQFNAYWPMHJGMI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)O)CCC(=O)NCCCCCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.